molecular formula C9H17NO3 B161633 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol CAS No. 128490-08-4

4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol

Cat. No. B161633
M. Wt: 187.24 g/mol
InChI Key: VYNNEQMTIKFYLS-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol, also known as tBOC-alkene, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research.

Mechanism Of Action

The mechanism of action of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is not well understood. However, it is believed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property makes 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol a useful tool for studying protein-protein interactions and enzyme mechanisms.

Biochemical And Physiological Effects

TBOC-alkene has been shown to have a range of biochemical and physiological effects. In one study, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol was used to study the mechanism of action of a protease enzyme. The results showed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can inhibit the activity of the protease enzyme, indicating that it can be used as a potential drug candidate for diseases caused by the overactivity of protease enzymes.

Advantages And Limitations For Lab Experiments

TBOC-alkene has several advantages for lab experiments. It is a stable and versatile molecule that can be easily synthesized and modified. It can also be used in various applications, including drug discovery, organic synthesis, and biochemical research. However, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol also has some limitations. It can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property can make it difficult to interpret experimental results.

Future Directions

There are several future directions for 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol research. One direction is to study its potential as a drug candidate for diseases caused by the overactivity of protease enzymes. Another direction is to explore its use in organic synthesis as a building block for complex molecules. Additionally, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can be used to study protein-protein interactions and enzyme mechanisms, which can lead to a better understanding of biological processes. Overall, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a promising molecule that has the potential to make significant contributions to scientific research.

Synthesis Methods

The synthesis of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a multistep process that involves several chemical reactions. The most common method for synthesizing 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction produces an alkene and a phosphine oxide as the byproduct. The tBOC group is then introduced to the alkene via a carbodiimide coupling reaction.

Scientific Research Applications

TBOC-alkene has been widely used in scientific research due to its unique properties. It is a stable and versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research. In drug discovery, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to design and synthesize new drugs. It has also been used in organic synthesis as a building block for complex molecules. In biochemical research, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to study enzyme mechanisms and protein-protein interactions.

properties

CAS RN

128490-08-4

Product Name

4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

tert-butyl N-[(Z)-4-hydroxybut-2-enyl]carbamate

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4-

InChI Key

VYNNEQMTIKFYLS-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C\CO

SMILES

CC(C)(C)OC(=O)NCC=CCO

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCO

Origin of Product

United States

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